molecular formula C13H9BrN2O4 B4084799 5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide

5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide

Cat. No.: B4084799
M. Wt: 337.12 g/mol
InChI Key: MGFBVPMCHNAYJG-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a nitrophenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The nitrophenyl group can be introduced through nitration of aniline derivatives using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide structure by reacting the brominated and nitrated intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.

Major Products

    Oxidation: Formation of 5-bromo-2-oxo-N-(4-nitrophenyl)benzamide.

    Reduction: Formation of 5-bromo-2-hydroxy-N-(4-aminophenyl)benzamide.

    Substitution: Formation of 5-methoxy-2-hydroxy-N-(4-nitrophenyl)benzamide or 5-cyano-2-hydroxy-N-(4-nitrophenyl)benzamide.

Scientific Research Applications

5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the hydroxyl, nitro, and bromine substituents, play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-3-nitropyridine
  • 5-bromo-2-hydroxybenzonitrile
  • 5-bromo-N,2-dimethyl-N-(4-nitrophenyl)benzamide

Uniqueness

5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(5-3-9)16(19)20/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFBVPMCHNAYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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